molecular formula C8H5NaO2S2 B13195451 Sodium 1-benzothiophene-3-sulfinate

Sodium 1-benzothiophene-3-sulfinate

Cat. No.: B13195451
M. Wt: 220.2 g/mol
InChI Key: AVGMTWRVWJDWCA-UHFFFAOYSA-M
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Description

Sodium 1-benzothiophene-3-sulfinate is an organosulfur compound with the molecular formula C8H7NaO2S2. It is a sodium salt derivative of benzothiophene, a heterocyclic compound containing both sulfur and benzene rings. This compound is notable for its applications in organic synthesis and its potential in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 1-benzothiophene-3-sulfinate can be synthesized through the sulfonylation of benzothiophene derivatives. One common method involves the reaction of benzothiophene with sodium sulfinate under electrochemical conditions. This process is catalyst-free and does not require external oxidants or metals, making it a sustainable and efficient approach .

Industrial Production Methods: Industrial production of sodium sulfinates, including this compound, often involves the reduction of sulfonyl chlorides or the oxidation of thiols. These methods have been optimized for large-scale production, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Sodium 1-benzothiophene-3-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into thiols or sulfides.

    Substitution: It participates in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products:

Scientific Research Applications

Sodium 1-benzothiophene-3-sulfinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 1-benzothiophene-3-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. This group can undergo oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways. The specific pathways depend on the nature of the reaction and the reagents used .

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

Comparison: Sodium 1-benzothiophene-3-sulfinate is unique due to the presence of the benzothiophene ring, which imparts distinct electronic and steric properties. This makes it more versatile in certain synthetic applications compared to simpler sulfinates like sodium benzenesulfinate .

Properties

Molecular Formula

C8H5NaO2S2

Molecular Weight

220.2 g/mol

IUPAC Name

sodium;1-benzothiophene-3-sulfinate

InChI

InChI=1S/C8H6O2S2.Na/c9-12(10)8-5-11-7-4-2-1-3-6(7)8;/h1-5H,(H,9,10);/q;+1/p-1

InChI Key

AVGMTWRVWJDWCA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)S(=O)[O-].[Na+]

Origin of Product

United States

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